![molecular formula C14H9Cl3O2 B3015949 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 433242-78-5](/img/structure/B3015949.png)

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9Cl3O2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various chemical compounds .

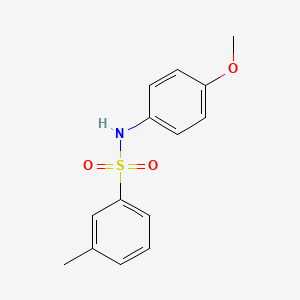

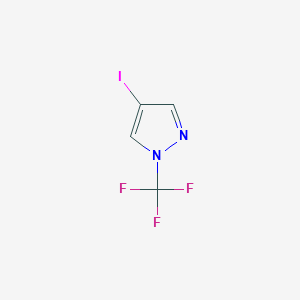

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core with chlorine atoms at the 3 and 4 positions and a 2,4-dichlorobenzyl group attached via an oxygen atom . The presence of multiple chlorine atoms in the structure suggests that this compound may exhibit interesting reactivity patterns.Aplicaciones Científicas De Investigación

Catalysis and Synthesis

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, being a derivative of benzaldehyde, plays a role in various catalytic and synthetic processes. For instance, the oxidative property of mesoporous Ti-SBA-15 was enhanced by treatment with chlorosulfonic acid, showing a significant increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012). Another study involved the synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier Reagent, demonstrating the versatility of such compounds in chemical synthesis (Majo & Perumal, 1996).

Organic Chemistry and Material Science

In organic chemistry and material science, derivatives of benzaldehyde are key intermediates. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups showcases the compound's significance in organic synthesis (Plourde & Spaetzel, 2002). Similarly, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels indicate the practical applications of these compounds (Talybov, Akhmedova, & Yusubov, 2022).

Environmental and Green Chemistry

The compound's derivatives are also involved in environmentally friendly processes. For example, the gas-phase selective oxidation of benzyl alcohol to benzaldehyde over nanoporous gold, using molecular oxygen as the green oxidant, shows its role in green chemistry applications (Han et al., 2010).

Medicinal Chemistry

In medicinal chemistry, substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of erythrocytes, suggesting potential therapeutic applications (Beddell et al., 1984).

Photocatalysis

The use of graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol in photocatalytic processes highlights the relevance of benzaldehyde derivatives in the field of photocatalysis (Lima et al., 2017).

Propiedades

IUPAC Name |

3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEWKCMOSLQTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)

![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)

methanone](/img/structure/B3015870.png)

![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)